

Application Note: Synthesis of 2-Fluorobutane

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Compound Focus: 2-Fluorobutane

CAS No.: 359-01-3

Cat. No.: S617584

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1. Direct Hydrofluorination of 2-Butene This method involves the direct, acid-catalyzed addition of hydrogen fluoride (HF) across the double bond of 2-butene [1]. The reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule, where the fluorine atom attaches to the more substituted carbon [1].

2. Two-Step Synthesis from 2-Butanol An alternative approach first converts 2-butanol into a reactive intermediate, methanesulfonyl fluoride, which is then subjected to fluorination with a strong base to yield **2-fluorobutane** [2]. This route is advantageous when working from an alcohol precursor.

Detailed Experimental Protocols

Protocol 1: Direct Hydrofluorination of 2-Butene

This procedure must be conducted in a **high-pressure reactor** equipped for corrosive materials due to the use of anhydrous Hydrogen Fluoride (HF), which is highly toxic and corrosive [3] [1].

- **Reaction Principle:** Electrophilic addition of HF to an alkene.
- **Reaction Scheme:** $\text{CH}_3 - \text{CH}=\text{CH} - \text{CH}_3 + \text{HF} \rightarrow \text{CH}_3 - \text{CH}_2 - \text{CHF} - \text{CH}_3$ [1]
- **Materials:**
 - 2-Butene (gas)

- Anhydrous Hydrogen Fluoride (HF)
- Appropriate catalyst (e.g., antimony halides may be used in liquid-phase reactions) [1]
- **Hazardous Materials:**
 - **Hydrogen Fluoride (HF):** Extremely corrosive and toxic. Causes severe burns and systemic toxicity. Requires specialized HF-resistant equipment (e.g., Monel, Teflon) and strict personal protective equipment (PPE), including a face shield and HF-resistant gloves [3] [1].
- **Procedure [1]:**
 - **Setup:** Perform in a sealed, HF-resistant, high-pressure autoclave.
 - **Reaction:** Introduce 2-butene and a stoichiometric excess of anhydrous HF into the reactor. For liquid-phase reactions, a catalyst may be added. The reaction can be carried out in the gas phase over a solid catalyst or in the liquid phase.
 - **Conditions:** The reaction may require elevated temperature and pressure. Specific parameters (e.g., temperature, time) should be optimized for the specific catalytic system.
 - **Work-up:** After reaction completion and cooling, carefully neutralize any excess HF. The organic layer containing **2-fluorobutane** is then separated and purified.
- **Purification:** Distill the crude product to isolate pure **2-fluorobutane**.

Protocol 2: Two-Step Synthesis via 2-Butanol

This method uses methanesulfonyl fluoride as a fluorinating agent and is performed at atmospheric pressure under an inert atmosphere [2].

- **Reaction Principle:** Nucleophilic fluorination of an alkane sulfonate ester.
- **Overall Reaction Scheme:** $\text{CH}_3 - \text{CH}_2 - \text{CH}(\text{OH}) - \text{CH}_3 \rightarrow \text{CH}_3 - \text{CH}_2 - \text{CHF} - \text{CH}_3$
- **Step 1: Synthesis of Methanesulfonyl Fluoride**
 - This step is based on a patent procedure; the detailed synthesis of methanesulfonyl fluoride should be referenced from the original source [2].
- **Step 2: Fluorination with Methanesulfonyl Fluoride**
 - **Materials:**
 - 2-Butanol
 - 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
 - Methanesulfonyl fluoride (from Step 1)

- **Procedure** [2]:

- **Setup:** A 300 ml glass reactor with a stirrer, dropping funnel, thermometer, and a receiver cooled with a dry ice-ethanol bath, under a nitrogen atmosphere.
- **Reaction Mixture:** Charge the reactor with 56.7 g of 2-butanol and 85.3 g of DBU. Heat the mixture to 60°C.
- **Addition:** Add 50 g of methanesulfonyl fluoride dropwise over one hour.
- **Reaction and Distillation:** Maintain at 60°C for 5 hours, then increase the temperature to 100°C for 1 hour. The product, **2-fluorobutane**, distills off and is collected in the cold receiver.
- **Yield:** 27.6 g (71.2% yield based on methanesulfonyl fluoride) [2].

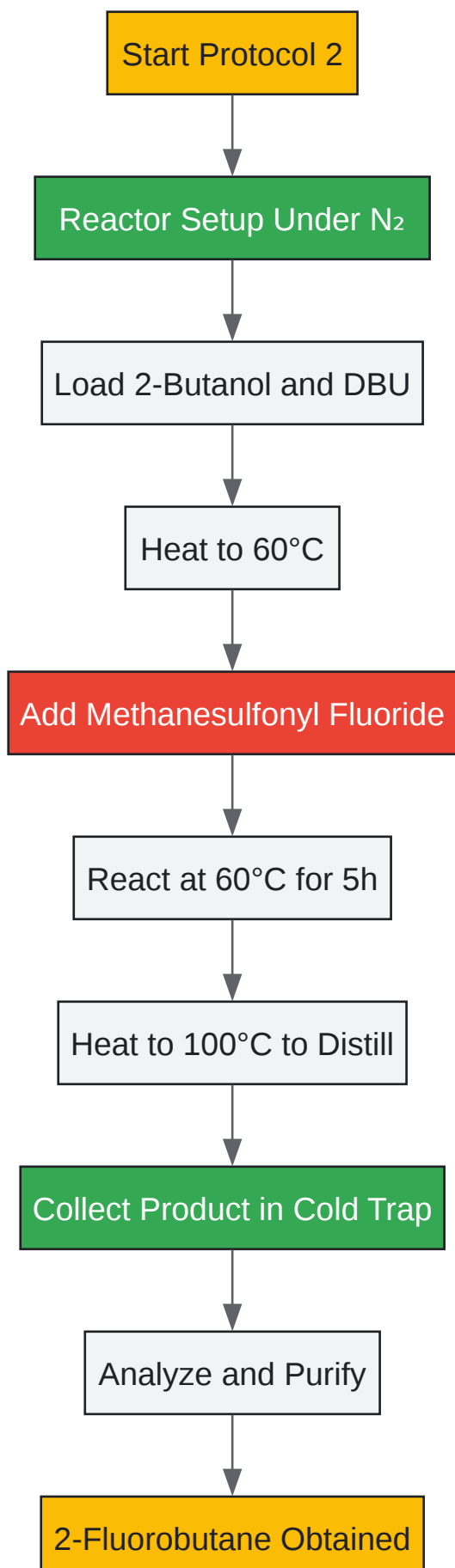
Characterization Data for 2-Fluorobutane

The table below summarizes key characterization data for the synthesized **2-fluorobutane** from Protocol 2, confirming the product's structure [2].

Property	Data / Description	Source / Method
CAS Number	359-01-3	[2]
Molecular Formula	C ₄ H ₉ F	[2]
Molecular Weight	76.11 g/mol	[2]
¹ H-NMR (CDCl ₃ , δ ppm)	0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H)	[2]
¹⁹ F-NMR (CDCl ₃ , δ ppm)	-173 (m, F)	[2]

Experimental Workflow and Safety

The following diagram illustrates the procedural workflow for the two-step synthesis of **2-fluorobutane**, highlighting critical safety steps.



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Critical Safety and Handling Notes

- **Hydrogen Fluoride (HF) Handling:** HF exposure is a medical emergency. Work must be conducted in a well-ventilated fume hood with proper engineering controls. An HF emergency response kit must be readily available. Personnel require comprehensive training [3] [1].
- **Personal Protective Equipment (PPE):** For both protocols, standard lab PPE is mandatory: lab coat, safety goggles, and appropriate gloves. HF handling requires additional, specialized HF-resistant gear [1].
- **Pressure Equipment:** Protocol 1 requires a certified high-pressure reactor. Never use glassware or equipment not rated for the intended pressure.

Conclusion

These protocols provide two viable paths for synthesizing **2-fluorobutane**. The direct hydrofluorination method is a classic, one-step process but demands specialized high-pressure equipment and extreme caution in handling HF [1]. The two-step method via 2-butanol, while involving an extra step, can be performed in standard glassware under atmospheric pressure and may be more suitable for a laboratory setting without dedicated high-pressure lines [2].

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